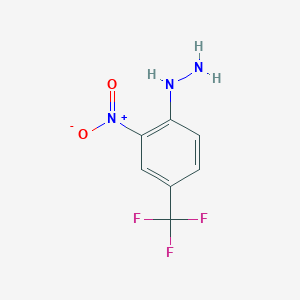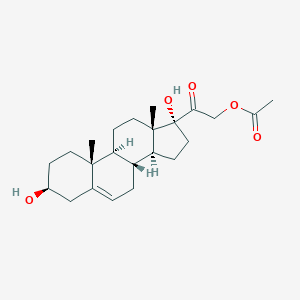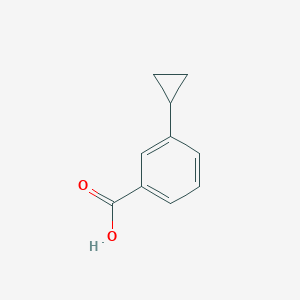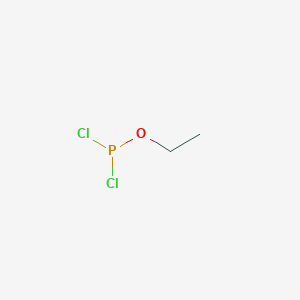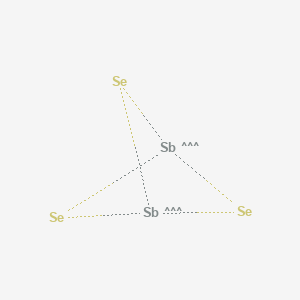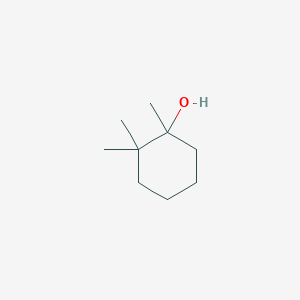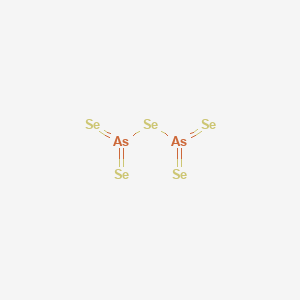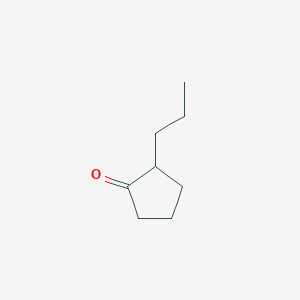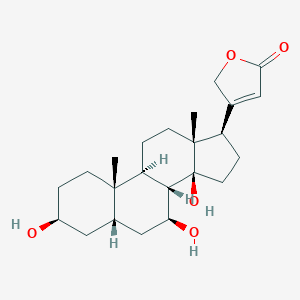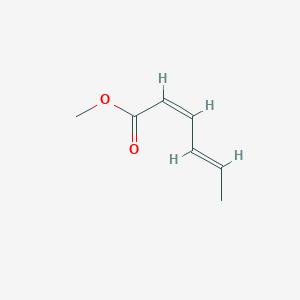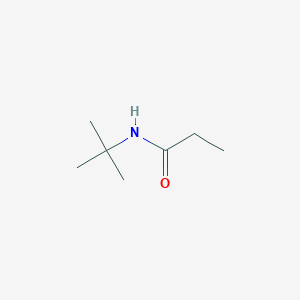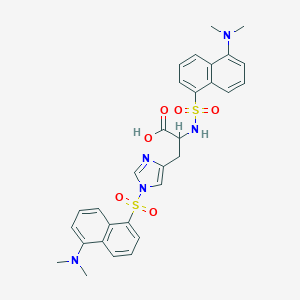
N,1-Bis((5-(dimethylamino)-1-naphthyl)sulphonyl)-L-histidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,1-Bis((5-(dimethylamino)-1-naphthyl)sulphonyl)-L-histidine, also known as DNSH, is a fluorescent probe that is widely used in scientific research. This compound has been synthesized using various methods and has been applied in different areas of research.
Wirkmechanismus
N,1-Bis((5-(dimethylamino)-1-naphthyl)sulphonyl)-L-histidine works by binding to the histidine residues of proteins and peptides. The fluorescent properties of N,1-Bis((5-(dimethylamino)-1-naphthyl)sulphonyl)-L-histidine are due to the presence of the naphthalene ring and the dimethylamino group. When N,1-Bis((5-(dimethylamino)-1-naphthyl)sulphonyl)-L-histidine binds to a protein or peptide, the fluorescence intensity changes, allowing researchers to monitor the binding process.
Biochemische Und Physiologische Effekte
N,1-Bis((5-(dimethylamino)-1-naphthyl)sulphonyl)-L-histidine has been shown to have no significant biochemical or physiological effects on cells or tissues. It is non-toxic and does not interfere with the normal function of proteins or enzymes. N,1-Bis((5-(dimethylamino)-1-naphthyl)sulphonyl)-L-histidine has also been shown to be stable under physiological conditions, making it an ideal fluorescent probe for in vitro and in vivo studies.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N,1-Bis((5-(dimethylamino)-1-naphthyl)sulphonyl)-L-histidine as a fluorescent probe include its high sensitivity, selectivity, and stability. N,1-Bis((5-(dimethylamino)-1-naphthyl)sulphonyl)-L-histidine is also easy to use and can be used in a variety of experimental conditions. The limitations of using N,1-Bis((5-(dimethylamino)-1-naphthyl)sulphonyl)-L-histidine include the need for specialized equipment such as a fluorescence spectrophotometer and the need for a high concentration of protein or peptide for accurate measurements.
Zukünftige Richtungen
For N,1-Bis((5-(dimethylamino)-1-naphthyl)sulphonyl)-L-histidine research include the development of new synthesis methods and the use of N,1-Bis((5-(dimethylamino)-1-naphthyl)sulphonyl)-L-histidine in live-cell imaging. With continued research, N,1-Bis((5-(dimethylamino)-1-naphthyl)sulphonyl)-L-histidine has the potential to become a valuable tool for studying protein-protein interactions and enzyme activity in a variety of biological systems.
Synthesemethoden
N,1-Bis((5-(dimethylamino)-1-naphthyl)sulphonyl)-L-histidine is synthesized using a two-step process. The first step involves the synthesis of 5-(dimethylamino)-1-naphthalenesulfonyl chloride (DANS-Cl) by reacting 5-(dimethylamino)-1-naphthalenesulfonic acid with thionyl chloride. The second step involves the reaction of DANS-Cl with L-histidine to produce N,1-Bis((5-(dimethylamino)-1-naphthyl)sulphonyl)-L-histidine. This reaction is carried out in the presence of a base such as triethylamine.
Wissenschaftliche Forschungsanwendungen
N,1-Bis((5-(dimethylamino)-1-naphthyl)sulphonyl)-L-histidine is widely used in scientific research as a fluorescent probe to study the binding of proteins and peptides. It has been used to study the binding of histidine-rich proteins such as histones, metal-binding proteins, and enzymes. N,1-Bis((5-(dimethylamino)-1-naphthyl)sulphonyl)-L-histidine has also been used to study the binding of peptides to cell membranes and to monitor the activity of enzymes such as proteases and phosphatases.
Eigenschaften
CAS-Nummer |
1110-87-8 |
|---|---|
Produktname |
N,1-Bis((5-(dimethylamino)-1-naphthyl)sulphonyl)-L-histidine |
Molekularformel |
C30H31N5O6S2 |
Molekulargewicht |
621.7 g/mol |
IUPAC-Name |
2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-[1-[5-(dimethylamino)naphthalen-1-yl]sulfonylimidazol-4-yl]propanoic acid |
InChI |
InChI=1S/C30H31N5O6S2/c1-33(2)26-13-5-11-23-21(26)9-7-15-28(23)42(38,39)32-25(30(36)37)17-20-18-35(19-31-20)43(40,41)29-16-8-10-22-24(29)12-6-14-27(22)34(3)4/h5-16,18-19,25,32H,17H2,1-4H3,(H,36,37) |
InChI-Schlüssel |
MGGBLGOJSSYITF-VWLOTQADSA-N |
Isomerische SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N[C@@H](CC3=CN(C=N3)S(=O)(=O)C4=CC=CC5=C4C=CC=C5N(C)C)C(=O)O |
SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CC3=CN(C=N3)S(=O)(=O)C4=CC=CC5=C4C=CC=C5N(C)C)C(=O)O |
Kanonische SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CC3=CN(C=N3)S(=O)(=O)C4=CC=CC5=C4C=CC=C5N(C)C)C(=O)O |
Andere CAS-Nummern |
1110-87-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




